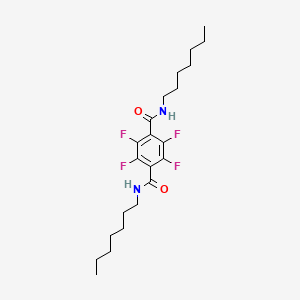![molecular formula C20H19N3O3 B15016069 N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016069.png)
N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methoxy, and naphthyl groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(naphthalen-2-yl)aminoacetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or metal surfaces. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and degradation .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- 4-Hydroxy n-[2-Methoxy Naphthalene Methylidene] Benzohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-26-18-8-9-19(24)16(11-18)12-22-23-20(25)13-21-17-7-6-14-4-2-3-5-15(14)10-17/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
Clave InChI |
MVJRERXHUOWVPU-WSDLNYQXSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15016060.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
![methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
